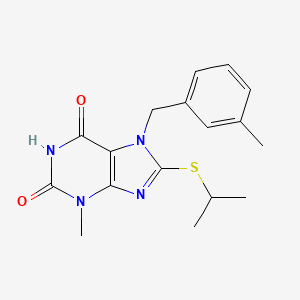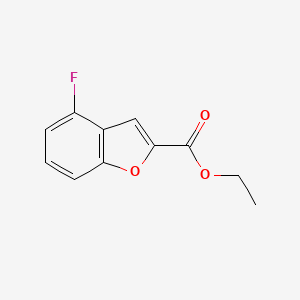![molecular formula C16H15N3O3S B2816112 2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide CAS No. 140617-14-7](/img/structure/B2816112.png)
2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide
Vue d'ensemble
Description
“2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide” is a chemical compound with the molecular formula C22H19N3O3S . It has an average mass of 405.470 Da and a monoisotopic mass of 405.114716 Da .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their structures were determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using single crystal X-ray diffraction . The structural data reveal that the ligands in the cis-conformation attach to the platinum center and the complex has a slightly distorted square-planar geometry .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, similar benzamide compounds have shown antioxidant activity, free radical scavenging, and metal chelating activity .Applications De Recherche Scientifique
1. Neuroprotective Activity
A study by Lee et al. (2018) reports the development of a compound closely related to 2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide, which shows significant neuroprotective activity. This compound has potent inhibitory selectivity against histone deacetylase 6 (HDAC6) and demonstrates a decrease in the level of phosphorylation and aggregation of tau proteins, which are crucial in Alzheimer's disease. It also ameliorates impaired learning and memory in animal models (Lee et al., 2018).
2. Antimicrobial and Antioxidant Activities
A new benzamide isolated from endophytic Streptomyces sp. YIM 67086 shows promising antimicrobial and antioxidant activities. This compound, while not identical, shares a similar structural framework with this compound and highlights the potential of such compounds in antimicrobial research (Yang et al., 2015).
3. Synthesis and Antibacterial Activity
Raju et al. (2010) synthesized a series of novel substituted benzamides with structures related to this compound. These compounds were evaluated for their antibacterial and antifungal activities, revealing potent antimicrobial activities and potential structure-activity relationships for therapeutic efficacy (Raju et al., 2010).
4. Molecular Properties and Antibacterial Activity
Wanjari et al. (2021) conducted a study on N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides, compounds structurally similar to this compound. This research includes the synthesis, characterization, and evaluation of antibacterial activity against Gram-positive and Gram-negative bacteria. The findings show moderate to potent antibacterial activity compared to standard drugs (Wanjari et al., 2021).
Propriétés
IUPAC Name |
2-[(4-methoxybenzoyl)carbamothioylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-22-11-8-6-10(7-9-11)15(21)19-16(23)18-13-5-3-2-4-12(13)14(17)20/h2-9H,1H3,(H2,17,20)(H2,18,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHUHWUWQLKPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyano-N-cyclopropyl-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2816031.png)

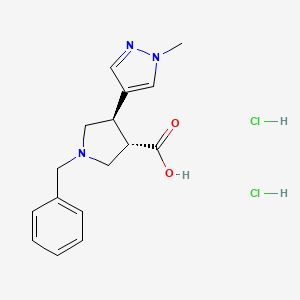
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2816040.png)
![N-[2-(1-Propan-2-ylpiperidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2816041.png)
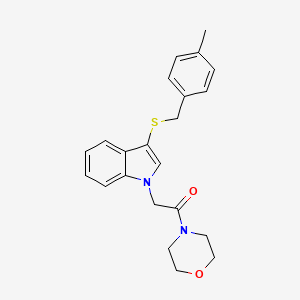
![2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2816043.png)
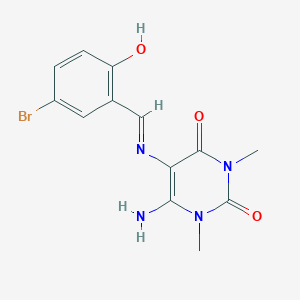
![4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2816045.png)
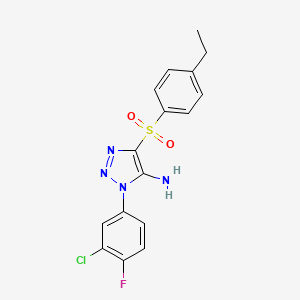
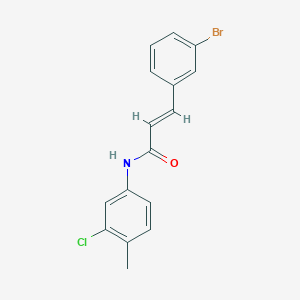
![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3H-2-benzofuran-1-one](/img/structure/B2816049.png)
